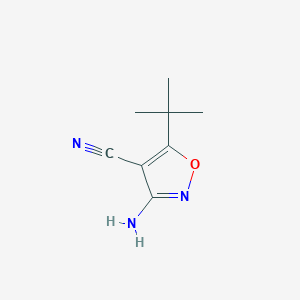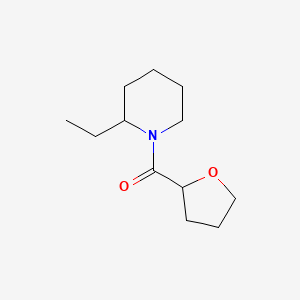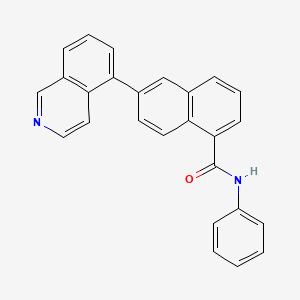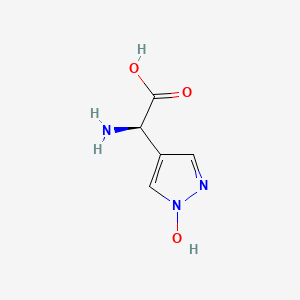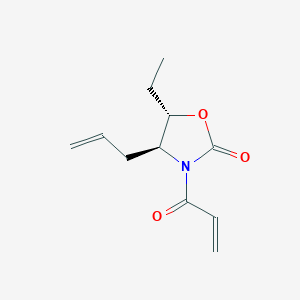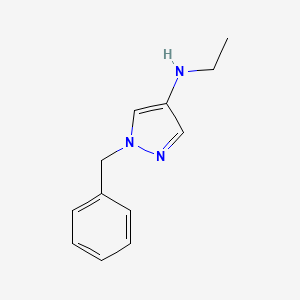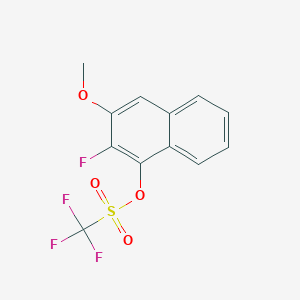
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O4S and a molecular weight of 324.25 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a fluoro group, a methoxy group, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-3-methoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .
Comparaison Avec Des Composés Similaires
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Fluoro-3-methoxynaphthalene: Lacks the trifluoromethanesulfonate ester group, making it less reactive in substitution reactions.
3-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluoro group, which may affect its reactivity and applications.
2-Fluoronaphthalen-1-yl trifluoromethanesulfonate: Lacks the methoxy group, which can influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H8F4O4S |
|---|---|
Poids moléculaire |
324.25 g/mol |
Nom IUPAC |
(2-fluoro-3-methoxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O4S/c1-19-9-6-7-4-2-3-5-8(7)11(10(9)13)20-21(17,18)12(14,15)16/h2-6H,1H3 |
Clé InChI |
DAOZBTDKZQNNLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C(=C1F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
